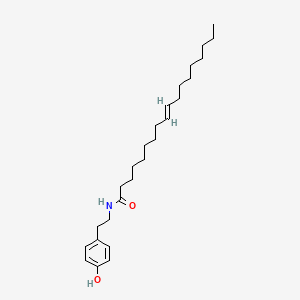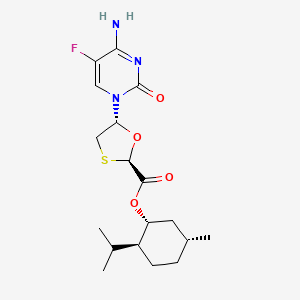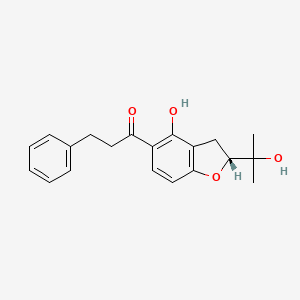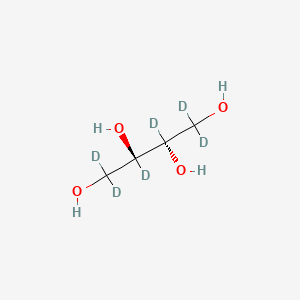
Erythritol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
meso-Erythritol-1,1,2,3,4,4-D6 is a deuterated form of meso-Erythritol, a sugar alcohol. The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of meso-Erythritol-1,1,2,3,4,4-D6 typically involves the deuteration of meso-Erythritol. This process can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium into the erythritol molecule.
Industrial Production Methods: Industrial production of meso-Erythritol-1,1,2,3,4,4-D6 follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle deuterium gas and maintain the necessary reaction conditions. The final product is then purified to achieve the desired chemical purity and isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions: meso-Erythritol-1,1,2,3,4,4-D6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced further to form simpler alcohols.
Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Various reagents depending on the desired substitution, such as halogens or other nucleophiles.
Major Products:
Oxidation: Formation of erythrose or erythrulose.
Reduction: Formation of simpler alcohols like ethylene glycol.
Substitution: Formation of substituted erythritol derivatives.
Aplicaciones Científicas De Investigación
meso-Erythritol-1,1,2,3,4,4-D6 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.
Industry: Utilized in the development of phase change materials for thermal management applications.
Mecanismo De Acción
The mechanism of action of meso-Erythritol-1,1,2,3,4,4-D6 involves its interaction with various molecular targets. In metabolic studies, it acts as a tracer, allowing researchers to follow the movement and transformation of molecules within biological systems. The deuterium atoms provide a distinct signal in NMR spectroscopy, making it easier to track the compound’s behavior.
Comparación Con Compuestos Similares
meso-Erythritol: The non-deuterated form of the compound.
D-erythritol and L-erythritol: Stereoisomers of erythritol.
Deuterated alcohols: Other alcohols with deuterium substitution, such as deuterated methanol or ethanol.
Uniqueness: meso-Erythritol-1,1,2,3,4,4-D6 is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium enhances its stability and allows for precise tracking in various experimental setups.
Propiedades
Fórmula molecular |
C4H10O4 |
|---|---|
Peso molecular |
128.16 g/mol |
Nombre IUPAC |
(2S,3R)-1,1,2,3,4,4-hexadeuteriobutane-1,2,3,4-tetrol |
InChI |
InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4+/i1D2,2D2,3D,4D |
Clave InChI |
UNXHWFMMPAWVPI-OYOWYGRISA-N |
SMILES isomérico |
[2H][C@@]([C@@]([2H])(C([2H])([2H])O)O)(C([2H])([2H])O)O |
SMILES canónico |
C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


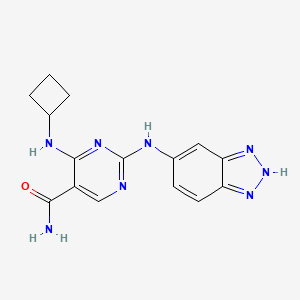
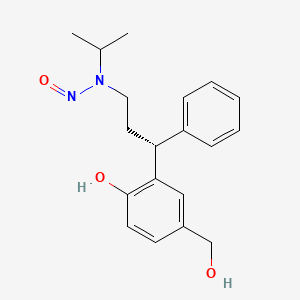
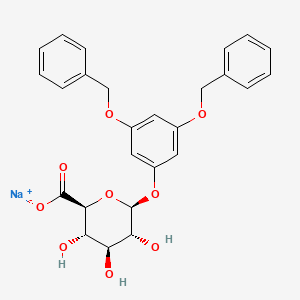
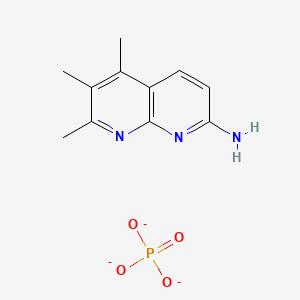
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13840466.png)
![1,1-bis[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13840473.png)
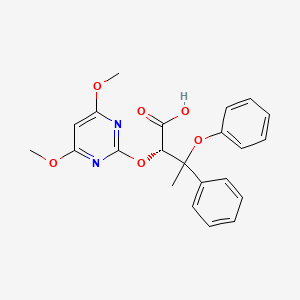
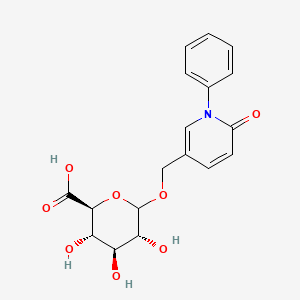
![3-methoxy-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]phenol;dihydrochloride](/img/structure/B13840494.png)
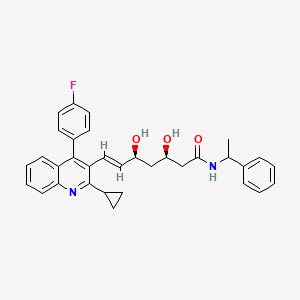
![N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide](/img/structure/B13840506.png)
